SGC2085

Description

Properties

IUPAC Name |

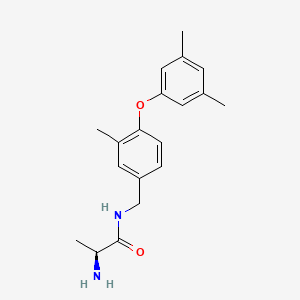

(2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-12-7-13(2)9-17(8-12)23-18-6-5-16(10-14(18)3)11-21-19(22)15(4)20/h5-10,15H,11,20H2,1-4H3,(H,21,22)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFOFXKMALJTCZ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)C(C)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)[C@H](C)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SGC2085 and the Therapeutic Validation of CARM1 in Oncology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as protein arginine methyltransferase 4 (PRMT4), has emerged as a compelling therapeutic target in a multitude of cancers. Its role in transcriptional regulation and the methylation of both histone and non-histone substrates positions it as a critical node in oncogenic signaling. While the chemical probe SGC2085 was instrumental in initial biochemical studies of CARM1, its utility in cellular and in vivo models has been hampered by poor cell permeability. This has spurred the development of a new generation of CARM1 inhibitors, such as EZM2302, TP-064, and iCARM1, which have demonstrated cellular activity and preclinical efficacy, thereby enabling the robust validation of CARM1 as a cancer target. This guide provides a comprehensive overview of the target validation of CARM1 in cancer, with a focus on quantitative data from potent inhibitors, detailed experimental methodologies, and visualization of key signaling pathways.

This compound: An Initial Probe with Limitations

This compound is a potent and selective inhibitor of CARM1, exhibiting a half-maximal inhibitory concentration (IC50) of 50 nM in cell-free assays. It displays high selectivity (>100-fold) over other protein arginine methyltransferases (PRMTs), with the notable exception of PRMT6 (IC50 = 5.2 µM). However, a significant limitation of this compound is the lack of observable cellular activity at concentrations up to 10 µM, which is attributed to its poor membrane permeability. This has largely relegated its use to in vitro biochemical assays.

Quantitative Efficacy of Next-Generation CARM1 Inhibitors

The development of cell-penetrant CARM1 inhibitors has been a pivotal step in validating this enzyme as a therapeutic target. Below are tables summarizing the in vitro and in vivo efficacy of prominent next-generation inhibitors.

Table 1: In Vitro Activity of Selective CARM1 Inhibitors

| Inhibitor | Cancer Type | Cell Line | IC50/EC50 (µM) | Reference(s) |

| EZM2302 | Multiple Myeloma | RPMI-8226 | <0.1 (Day 14 IC50) | [1][2] |

| Hematopoietic Cancers | 36 cell lines | 0.015 to >10 | [2] | |

| iCARM1 | Breast Cancer (ER+) | MCF7 | 1.797 ± 0.08 | [3][4][5] |

| Breast Cancer (ER+) | T47D | 4.74 ± 0.19 | [3] | |

| Breast Cancer (ER+) | BT474 | 2.13 ± 0.33 | [3] | |

| Breast Cancer (TNBC) | MDA-MB-231 | 3.75 ± 0.35 | [4] | |

| Breast Cancer (TNBC) | MDA-MB-468 | 2.02 ± 0.18 | [4] | |

| Breast Cancer (TNBC) | HCC1806 | 2.83 ± 0.13 | [4] | |

| Breast Cancer (TNBC) | HCC1937 | 1.97 ± 0.25 | [4] | |

| Biochemical Assay | - | 12.3 | [6] | |

| TP-064 | Biochemical Assay | - | <0.01 | [7] |

Table 2: In Vivo Efficacy of Selective CARM1 Inhibitors

| Inhibitor | Cancer Model | Dosing Regimen | Outcome | Reference(s) |

| EZM2302 | Multiple Myeloma (RPMI-8226 xenograft) | 37.5-300 mg/kg, BID, 21 days | Dose-dependent tumor growth inhibition | [1][8] |

| iCARM1 | Breast Cancer (TNBC, MDA-MB-231 xenograft) | Not specified | Significant tumor growth inhibition | [4] |

| EPZ025654 | Acute Myeloid Leukemia (human tumor xenografts) | Not specified | Significantly reduced AML progression and extended survival | [9][10] |

Key Signaling Pathways Involving CARM1 in Cancer

CARM1 exerts its oncogenic functions through various signaling pathways, often acting as a transcriptional coactivator for key cancer-driving transcription factors.

CARM1 as a Coactivator for Estrogen Receptor-α (ERα) in Breast Cancer

In ERα-positive breast cancer, CARM1 is recruited to the promoters of estrogen-responsive genes, including the critical cell cycle regulator E2F1.[11] CARM1-mediated methylation of histone H3 at arginine 17 (H3R17) is a key event in the transcriptional activation of these genes, promoting cell cycle progression.[11]

CARM1 and β-catenin Signaling in Colorectal Cancer

In colorectal cancer, aberrantly activated Wnt/β-catenin signaling is a major driver of oncogenesis. CARM1 interacts with β-catenin and is recruited to the promoters of Wnt target genes.[12][13][14] This interaction is crucial for the expression of oncogenes like c-Myc, promoting clonal survival and anchorage-independent growth.[13]

CARM1-mediated Methylation of BAF155 in Tumor Progression and Metastasis

Beyond histone methylation, CARM1 methylates non-histone substrates, such as the SWI/SNF chromatin remodeling complex subunit BAF155 at arginine 1064 (R1064).[15][16] This methylation event is a critical regulator of breast cancer cell migration and metastasis.[15] Methylated BAF155 is directed to unique chromatin regions, including those of c-Myc pathway genes, to promote a metastatic phenotype.[15][16] Pharmacological inhibition of CARM1 abrogates the expression of these oncogenes and can also enhance anti-tumor immunity.[17][18][19]

Experimental Protocols for CARM1 Target Validation

Validating CARM1 as a therapeutic target involves a series of biochemical, cellular, and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro CARM1 Enzymatic Inhibition Assay

Objective: To determine the potency of a compound in inhibiting the methyltransferase activity of CARM1 in a cell-free system.

Principle: This assay measures the transfer of a radiolabeled methyl group from the donor S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a CARM1 substrate, typically a histone H3 peptide. Inhibition is quantified by a decrease in the radioactive signal incorporated into the substrate.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA).

-

Enzyme and Substrate: Add recombinant human CARM1 enzyme and a biotinylated histone H3 peptide substrate to the reaction buffer.

-

Inhibitor Incubation: Add varying concentrations of the test inhibitor (e.g., this compound, EZM2302) or DMSO (vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 30 minutes at room temperature) to allow for inhibitor binding.

-

Initiation of Reaction: Initiate the methyltransferase reaction by adding ³H-SAM.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Quenching: Stop the reaction by adding an excess of unlabeled SAM or by spotting the reaction mixture onto phosphocellulose paper and washing away unincorporated ³H-SAM.

-

Detection: Quantify the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of an inhibitor to CARM1 within intact cells.[4]

Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. CETSA measures the amount of soluble protein remaining after heating cell lysates or intact cells to various temperatures. An increase in the melting temperature of CARM1 in the presence of an inhibitor indicates target engagement.

Methodology:

-

Cell Treatment: Treat cultured cancer cells with the test inhibitor or vehicle control for a specified time.

-

Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

-

Cell Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to pellet aggregated, denatured proteins.

-

Protein Quantification: Collect the supernatant containing the soluble proteins.

-

Western Blot Analysis: Analyze the amount of soluble CARM1 in the supernatant at each temperature by Western blotting using a CARM1-specific antibody.

-

Data Analysis: Generate melting curves by plotting the amount of soluble CARM1 as a function of temperature. A shift in the melting curve to higher temperatures in the inhibitor-treated samples compared to the control indicates target engagement.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a CARM1 inhibitor in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, which then develop tumors. The mice are treated with the CARM1 inhibitor, and tumor growth is monitored over time to assess the compound's efficacy.

Methodology:

-

Cell Culture: Culture the desired human cancer cell line (e.g., RPMI-8226 for multiple myeloma, MDA-MB-231 for breast cancer).

-

Animal Model: Use immunocompromised mice (e.g., NOD/SCID or nude mice) to prevent rejection of the human tumor cells.

-

Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the CARM1 inhibitor (e.g., EZM2302) or vehicle control via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume.

-

Endpoint: Continue the experiment until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the anti-tumor efficacy.

Conclusion

The validation of CARM1 as a bona fide cancer target has been a journey from initial biochemical characterization with probes like this compound to preclinical proof-of-concept with next-generation, cell-active inhibitors. The wealth of data from in vitro and in vivo studies, underpinned by a growing understanding of CARM1's role in key oncogenic signaling pathways, provides a strong rationale for the continued development of CARM1 inhibitors for clinical applications. The methodologies and pathways detailed in this guide offer a framework for researchers and drug developers to further explore and exploit the therapeutic potential of targeting CARM1 in oncology. As of now, no CARM1 inhibitors have entered clinical trials, highlighting the need for continued research and development in this promising area.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iCARM1 (ZINC65534584) | CARM1 inhibitor | Probechem Biochemicals [probechem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. news.med.miami.edu [news.med.miami.edu]

- 10. Targeting CARM1 inhibits AML and spares normal cells [techexplorist.com]

- 11. CARM1 regulates estrogen-stimulated breast cancer growth through up-regulation of E2F1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A coactivator role of CARM1 in the dysregulation of β-catenin activity in colorectal cancer cell growth and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. CARM1 methylates chromatin remodeling factor BAF155 to enhance tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CARM1 Methylates Chromatin Remodeling Factor BAF155 to Enhance Tumor Progression and Metastasis [en-cancer.fr]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

- 19. aacrjournals.org [aacrjournals.org]

SGC2085 in Colorectal Cancer: A Technical Guide on a Potential Therapeutic Avenue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colorectal cancer (CRC) remains a significant global health challenge, necessitating the exploration of novel therapeutic targets and agents. Epigenetic modifications, particularly histone methylation, have emerged as critical regulators of oncogenic signaling pathways in CRC. This technical guide focuses on SGC2085, a potent and selective inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1), and explores its potential role in colorectal cancer. While direct experimental evidence of this compound in CRC is currently limited, the established involvement of CARM1 in key oncogenic pathways, such as Wnt/β-catenin signaling, provides a strong rationale for its investigation as a therapeutic agent. This document synthesizes the available biochemical data for this compound, outlines the role of its target CARM1 in colorectal cancer, and provides detailed experimental protocols and visualizations to guide future research in this promising area.

Introduction to this compound

This compound is a small molecule inhibitor of protein arginine methyltransferase 4 (PRMT4), more commonly known as CARM1. It is characterized by its high potency and selectivity.

Biochemical Activity and Selectivity

This compound is a potent inhibitor of CARM1 with a reported half-maximal inhibitory concentration (IC50) of 50 nM.[1][2][3] Its selectivity has been demonstrated against a panel of other protein arginine methyltransferases (PRMTs). Notably, it shows over 100-fold selectivity for CARM1 over other PRMTs, with the exception of PRMT6, which it weakly inhibits with an IC50 of 5.2 µM.[1][2] The compound has been shown to have no activity in HEK293 cells at concentrations up to 10 µM, which may be attributed to poor cell permeability.[1][2]

The Role of CARM1 in Colorectal Cancer

CARM1 is a crucial positive modulator of the Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in colorectal cancer.[3][4][5] Aberrant activation of this pathway is a key driver of neoplastic transformation in the colon.[4][5] The depletion of CARM1 has been associated with decreased proliferation in other cancer types, such as myeloid leukemia.[3] This established role of CARM1 in oncogenic signaling provides a strong basis for investigating the therapeutic potential of its inhibitors, like this compound, in colorectal cancer.

Proposed Signaling Pathway of this compound in Colorectal Cancer

Based on the known function of CARM1, this compound is hypothesized to exert its anti-cancer effects in colorectal cancer by inhibiting the Wnt/β-catenin signaling pathway. By blocking CARM1 activity, this compound could prevent the methylation of key components of this pathway, leading to the downregulation of target genes that promote cell proliferation and survival.

Caption: Proposed mechanism of this compound in the Wnt/β-catenin pathway.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. At present, there is no published data on its efficacy in colorectal cancer models.

| Compound | Target | Assay | IC50 | Selectivity | Reference |

| This compound | CARM1 (PRMT4) | Biochemical | 50 nM | >100-fold vs. other PRMTs (except PRMT6) | [1][2][3] |

| PRMT6 | Biochemical | 5.2 µM | - | [1][2] |

A Comparative Case Study: DOT1L Inhibition in Colorectal Cancer

To illustrate the potential of targeting histone methyltransferases in CRC, we present the case of DOT1L (Disruptor of telomeric silencing-1-like) and its inhibitor, EPZ004777. DOT1L is the sole known H3K79 methyltransferase and is found to be highly expressed in colorectal cancer, correlating with poor prognosis.[6]

DOT1L Signaling in Colorectal Cancer

Inhibition or silencing of DOT1L has been shown to suppress colorectal cancer progression by inducing cell cycle arrest at the S phase.[6] This is achieved through the epigenetic downregulation of the oncogene c-Myc.[6] DOT1L-mediated H3K79 methylation in the promoter regions of Wnt/β-catenin target genes also enhances their expression, contributing to oncogenesis.[7]

Caption: DOT1L-mediated regulation of c-Myc in colorectal cancer.

Experimental Protocols

To investigate the role of this compound in colorectal cancer, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key experiments.

Cell Culture

HEK293 cells can be grown in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.[1] Colorectal cancer cell lines (e.g., HCT116, SW480, DLD-1) should be cultured according to ATCC recommendations.

Western Blotting

-

Cell Lysis: Treat 30% confluent cells with this compound or DMSO for 48 hours. Lyse cells in 100 μL of total lysis buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl2, 0.5% Triton X-100, 12.5 U/mL benzonase) with complete EDTA-free protease inhibitor cocktail. After 3 minutes at room temperature, add SDS to a final concentration of 1%.[1]

-

SDS-PAGE and Immunoblotting: Run lysates on SDS-PAGE gels and transfer to a PVDF membrane. Probe with primary antibodies against CARM1, methylated-BAF155 (as a marker of CARM1 activity), β-catenin, c-Myc, and loading controls (e.g., β-actin or GAPDH). Follow with appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) system.

Cell Viability Assay (MTT Assay)

-

Seed colorectal cancer cells in 96-well plates.

-

Treat cells with increasing concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate.

-

Solubilize the formazan (B1609692) crystals with DMSO.

-

Measure the absorbance at 570 nm to determine cell viability.

In Vivo Xenograft Studies

-

Animal Model: Use immunodeficient mice (e.g., nude mice).

-

Tumor Implantation: Subcutaneously inject colorectal cancer cells into the flanks of the mice.

-

Treatment: Once tumors reach a palpable size, randomly assign mice to treatment groups (vehicle control, this compound). Prepare this compound in a suitable vehicle (e.g., % DMSO + % corn oil).[1] Administer the compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating a novel inhibitor in colorectal cancer.

Caption: General experimental workflow for inhibitor development.

Conclusion and Future Directions

This compound presents a promising, yet underexplored, therapeutic agent for colorectal cancer. Its high potency and selectivity for CARM1, a key player in the oncogenic Wnt/β-catenin signaling pathway, warrant further investigation. The experimental framework provided in this guide offers a roadmap for elucidating the efficacy and mechanism of action of this compound in preclinical models of colorectal cancer. Future studies should focus on confirming its on-target effects in CRC cells, evaluating its anti-proliferative and pro-apoptotic activities, and assessing its in vivo efficacy in xenograft models. A deeper understanding of this compound's role in colorectal cancer could pave the way for novel epigenetic-based therapies for this malignancy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound HCl - Immunomart [immunomart.com]

- 4. Emerging agents that target signaling pathways to eradicate colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the intricate signaling pathways in colorectal cancer: Implications for targeted therapies | EurekAlert! [eurekalert.org]

- 6. Silencing or inhibition of H3K79 methyltransferase DOT1L induces cell cycle arrest by epigenetically modulating c-Myc expression in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DOT1L affects colorectal carcinogenesis via altering T cell subsets and oncogenic pathway - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of CARM1 in Estrogen-Stimulated Breast Cancer and the Therapeutic Potential of its Inhibitors, Including SGC2085

This technical guide provides a comprehensive overview of the Coactivator-Associated Arginine Methyltransferase 1 (CARM1) and its pivotal role in the progression of estrogen-stimulated breast cancer. It details the underlying signaling pathways, the therapeutic rationale for CARM1 inhibition, and an analysis of key small molecule inhibitors, including this compound. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology and precision medicine.

Introduction: CARM1 as a Therapeutic Target in ER+ Breast Cancer

Estrogen receptor-positive (ER+) breast cancer accounts for approximately 70% of all breast cancer cases. While endocrine therapies are the cornerstone of treatment, resistance remains a significant clinical challenge.[1][2] Emerging evidence has identified CARM1, a protein arginine methyltransferase, as a critical factor in estrogen-stimulated breast cancer growth and a key player in the development of endocrine resistance.[1][3][4]

CARM1, also known as PRMT4, catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins, leading to the regulation of gene transcription.[1][5] In ER+ breast cancer, CARM1 functions as a coactivator for the estrogen receptor alpha (ERα), enhancing the transcription of estrogen-responsive genes that drive cell proliferation and tumor growth.[3][4][6] High expression of CARM1 has been correlated with poor prognosis in breast cancer patients.[1][7] These findings underscore CARM1 as a promising therapeutic target for ER+ breast cancer.

The CARM1 Signaling Pathway in Estrogen-Stimulated Breast Cancer

CARM1 is intricately involved in the transcriptional activation of ERα-target genes. Upon estrogen binding, ERα recruits a complex of coactivators, including CARM1, to the promoters and enhancers of target genes. CARM1 then methylates histone H3 at arginine 17 (H3R17me2), a mark associated with transcriptional activation.[3] This epigenetic modification facilitates the recruitment of other transcriptional machinery, leading to the expression of genes crucial for cell cycle progression, such as E2F1.[3]

Furthermore, CARM1 can methylate non-histone proteins involved in the ERα signaling pathway, such as the Mediator complex subunit MED12, which serves as a beacon for the recruitment of other coactivators like TDRD3.[1][6] CARM1 also plays a role in stabilizing oncogenic proteins like ZNF703, further promoting cancer cell growth.[8]

Below is a diagram illustrating the core CARM1 signaling pathway in estrogen-stimulated breast cancer.

Small Molecule Inhibitors of CARM1

The development of small molecule inhibitors targeting CARM1's methyltransferase activity represents a promising therapeutic strategy for ER+ breast cancer. Several inhibitors have been identified, with varying degrees of potency and selectivity.

This compound: A Potent but Poorly Permeable CARM1 Inhibitor

This compound was identified as a potent and selective inhibitor of CARM1 with a reported IC50 of 50 nM. It exhibits over 100-fold selectivity against other protein arginine methyltransferases (PRMTs), with the exception of PRMT6 (IC50 = 5.2 µM). Despite its biochemical potency, this compound has shown a lack of cellular activity in assays at concentrations up to 10 µM, which is likely attributable to poor cell permeability. This limits its direct therapeutic application but makes it a useful tool compound for in vitro studies of CARM1's enzymatic activity.

Other Investigational CARM1 Inhibitors

Other CARM1 inhibitors have been developed and have shown more promise in cellular and in vivo models of breast cancer.

-

EZM2302 and TP-064: These are early-generation CARM1 inhibitors that have demonstrated anti-proliferative effects in various cancer models, including multiple myeloma. However, they have exhibited poor cellular toxicity in breast cancer cell lines.[2][5]

-

SKI-73: This compound acts as a chemical probe for CARM1 and has pro-drug characteristics. Interestingly, SKI-73 has been shown to inhibit the invasion of breast cancer cells without affecting their proliferation.[5][9]

-

iCARM1: A more recently discovered inhibitor, iCARM1, has demonstrated greater specificity and activity against CARM1 compared to EZM2302 and TP-064.[5][10][11] It has been shown to suppress the growth of breast cancer cells both in vitro and in vivo and exhibits synergistic effects when combined with endocrine therapies.[5][10][11][12]

Quantitative Data on CARM1 Inhibitors

The following table summarizes the available quantitative data for key CARM1 inhibitors.

| Inhibitor | Target | IC50 (Biochemical) | Cellular Activity in Breast Cancer | In Vivo Efficacy in Breast Cancer | Reference |

| This compound | CARM1 | 50 nM | Poor (up to 10 µM) | Not Reported | Selleck Chemicals |

| EZM2302 | CARM1 | ~10 µM (in some assays) | Poor | Not extensively reported | [2][5] |

| TP-064 | CARM1 | <10 nM | Poor | Not extensively reported | [9][13][14] |

| SKI-73 | CARM1 | Not specified | Inhibits invasion, not proliferation | Not Reported | [5][9] |

| iCARM1 | CARM1 | 12.3 µM | Potent growth inhibition | Potent tumor growth suppression | [5][10][11][12] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the role of CARM1 and its inhibitors in estrogen-stimulated breast cancer.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of CARM1 inhibitors on the proliferation of breast cancer cells.

-

Cell Seeding: Seed ER+ breast cancer cells (e.g., MCF-7, T47D) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the CARM1 inhibitor (e.g., iCARM1) or vehicle control (DMSO) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting

Western blotting is used to determine the levels of specific proteins, such as CARM1 and its methylation targets.

-

Cell Lysis: Lyse treated or untreated breast cancer cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against CARM1, H3R17me2, or other proteins of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of CARM1 inhibitors in a living organism.

-

Cell Implantation: Subcutaneously inject ER+ breast cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of female nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer the CARM1 inhibitor (e.g., iCARM1) or vehicle control via intraperitoneal injection or oral gavage daily or as per the established regimen.

-

Tumor Measurement: Measure the tumor volume every 2-3 days using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the discovery and preclinical validation of a novel CARM1 inhibitor for estrogen-stimulated breast cancer.

Conclusion and Future Directions

CARM1 is a well-validated therapeutic target in estrogen-stimulated breast cancer. Its role as a key coactivator of ERα and its association with poor clinical outcomes highlight the potential of CARM1 inhibitors to overcome endocrine resistance and improve patient outcomes. While early inhibitors like this compound have limitations in cellular activity, newer compounds such as iCARM1 have demonstrated promising preclinical efficacy.

Future research should focus on:

-

Developing more potent and cell-permeable CARM1 inhibitors: The discovery of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties is crucial for clinical translation.

-

Investigating the role of CARM1 in different breast cancer subtypes: While the focus has been on ER+ breast cancer, the role of CARM1 in other subtypes, such as triple-negative breast cancer, warrants further investigation.[15][16]

-

Exploring combination therapies: Combining CARM1 inhibitors with existing endocrine therapies or other targeted agents may provide synergistic anti-tumor effects and overcome resistance mechanisms.[5][10][11][12]

-

Identifying predictive biomarkers: The identification of biomarkers to select patients most likely to respond to CARM1 inhibition will be essential for the successful clinical development of these agents.

References

- 1. Protein Arginine Methyltransferase CARM1 in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. CARM1 is an important determinant of ERα-dependent breast cancer cell differentiation and proliferation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A hypermethylation strategy utilized by enhancer-bound CARM1 to promote estrogen receptor α-dependent transcriptional activation and breast carcinogenesis [thno.org]

- 7. The oestrogen receptor coactivator CARM1 has an oncogenic effect and is associated with poor prognosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion | eLife [elifesciences.org]

- 10. researchgate.net [researchgate.net]

- 11. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. CARM1 drives triple-negative breast cancer progression by coordinating with HIF1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CARM1 drives triple-negative breast cancer progression by coordinating with HIF1A - PMC [pmc.ncbi.nlm.nih.gov]

SGC2085: A Technical Guide to its Selectivity for Protein Arginine Methyltransferases

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGC2085 is a potent and selective small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). This document provides a comprehensive technical overview of the selectivity profile of this compound against a panel of protein arginine methyltransferases (PRMTs). Detailed experimental protocols for biochemical and cellular assays used to characterize this compound are presented, along with visualizations of key signaling pathways influenced by CARM1 activity. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential of CARM1 inhibition and utilizing this compound as a chemical probe.

Introduction to this compound and CARM1

Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues within proteins. This post-translational modification plays a crucial role in regulating a wide array of cellular processes, including signal transduction, gene transcription, and DNA repair. The PRMT family is subdivided into three types based on the methylation state they produce. CARM1 (PRMT4) is a Type I PRMT that catalyzes the formation of both monomethylarginine and asymmetric dimethylarginine.

Dysregulation of CARM1 activity has been implicated in various diseases, most notably in cancer, where it can act as a transcriptional coactivator for nuclear hormone receptors and other transcription factors, driving oncogenic programs. This has positioned CARM1 as an attractive therapeutic target. This compound has emerged as a key tool compound for studying CARM1 function due to its high potency and selectivity.

Quantitative Selectivity Profile of this compound

The inhibitory activity of this compound has been evaluated against a panel of PRMTs to determine its selectivity profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various PRMTs.

| PRMT Family Member | IC50 (nM) | Selectivity over CARM1 |

| CARM1 (PRMT4) | 50 | - |

| PRMT6 | 5,200 | >100-fold |

| PRMT1 | >100,000 | >2000-fold |

| PRMT3 | >100,000 | >2000-fold |

| PRMT5 | >100,000 | >2000-fold |

| PRMT7 | >100,000 | >2000-fold |

| PRMT8 | >50,000 | >1000-fold |

Data compiled from publicly available sources.

Experimental Protocols

Biochemical Assays for PRMT Inhibition

Two common methods for determining the in vitro potency of PRMT inhibitors are the Radiometric Scintillation Proximity Assay (SPA) and the AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay).

This assay measures the transfer of a radiolabeled methyl group from [³H]-S-adenosylmethionine (SAM) to a biotinylated peptide substrate.

Materials:

-

Recombinant human CARM1 enzyme

-

Biotinylated histone H3 peptide (e.g., H3-21) or PABP1 peptide substrate

-

[³H]-S-adenosylmethionine ([³H]-SAM)

-

This compound or other test compounds

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT

-

Stop Solution: 7.5 M Guanidine Hydrochloride

-

Streptavidin-coated SPA beads

-

96-well or 384-well microplates

Protocol:

-

Prepare a reaction mixture containing assay buffer, CARM1 enzyme (e.g., 5-10 nM), and the biotinylated peptide substrate (e.g., 200-500 nM).

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 15 minutes at room temperature.

-

Initiate the methylation reaction by adding [³H]-SAM (e.g., 1-2 µM).

-

Incubate the reaction for 1-2 hours at 30°C.

-

Terminate the reaction by adding the stop solution.

-

Add a suspension of streptavidin-coated SPA beads to the wells. The biotinylated and methylated peptide will bind to the beads, bringing the [³H] label in close proximity to the scintillant in the beads, generating a light signal.

-

Measure the signal using a scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

This non-radioactive, bead-based immunoassay detects the methylation of a biotinylated substrate using a specific antibody.

Materials:

-

Recombinant human CARM1 enzyme

-

Biotinylated histone H3 peptide substrate (e.g., H3R17)

-

S-adenosylmethionine (SAM)

-

This compound or other test compounds

-

AlphaLISA® Assay Buffer

-

AlphaLISA® Acceptor beads conjugated to an anti-methylated substrate antibody

-

AlphaLISA® Streptavidin-coated Donor beads

-

384-well ProxiPlate®

Protocol:

-

Add varying concentrations of this compound or DMSO to the wells of the ProxiPlate®.

-

Add a solution of CARM1 enzyme (e.g., 2-5 nM) and the biotinylated histone H3 peptide substrate (e.g., 50-100 nM) to each well.

-

Initiate the reaction by adding SAM (e.g., 1-5 µM).

-

Incubate the plate for 60-90 minutes at room temperature.

-

Add the AlphaLISA® Acceptor beads and incubate for 60 minutes in the dark.

-

Add the AlphaLISA® Streptavidin-coated Donor beads and incubate for another 30-60 minutes in the dark.

-

Read the plate on an AlphaScreen®-compatible plate reader.

-

Calculate IC50 values from the dose-response curves.

Cellular Assay for CARM1 Target Engagement

A common cellular assay to assess the activity of CARM1 inhibitors involves measuring the methylation status of a known CARM1 substrate, such as BAF155, in cells.

Materials:

-

HEK293T or other suitable cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound or other test compounds

-

DMSO (vehicle control)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-methyl-BAF155 (asymmetric dimethyl Arg1064), anti-total BAF155, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE and Western blotting equipment

Protocol:

-

Seed HEK293T cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO for 24-48 hours.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against methylated BAF155 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total BAF155 and a loading control.

-

Quantify the band intensities to determine the dose-dependent inhibition of BAF155 methylation.

Signaling Pathways and Experimental Workflows

CARM1 in Cellular Signaling

CARM1 is involved in multiple signaling pathways that are critical for cellular function and are often dysregulated in disease. This compound, by inhibiting CARM1's methyltransferase activity, can modulate these pathways.

SGC2085: A Technical Guide to its Biochemical and Cellular Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGC2085 is a potent and selective small molecule inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). This document provides a comprehensive technical overview of the biochemical and cellular activity of this compound. It includes detailed summaries of its inhibitory potency, selectivity profile, and known cellular effects. Furthermore, this guide outlines key experimental protocols for assessing its activity and visualizes the critical signaling pathways in which its target, CARM1, is involved.

Biochemical Activity

This compound is a highly potent inhibitor of CARM1 with a reported half-maximal inhibitory concentration (IC50) of 50 nM.[1] Its mechanism of inhibition is noncompetitive with respect to both the peptide substrate and the S-adenosylmethionine (SAM) cofactor.[1]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against CARM1 and its selectivity against other protein arginine methyltransferases (PRMTs) have been quantitatively determined.

| Target | IC50 (nM) | Notes |

| CARM1 (PRMT4) | 50 | Potent inhibition. |

| PRMT6 | 5200 | Over 100-fold less potent than against CARM1. |

| Other PRMTs | >100-fold selectivity | High selectivity over other tested PRMTs. |

Selectivity Profile

This compound has demonstrated high selectivity for CARM1. In a broad panel of 21 human protein methyltransferases, this compound showed complete selectivity when tested at concentrations of 1, 10, and 50 μM.[1]

Cellular Activity

A significant characteristic of this compound is its limited cellular activity, which is attributed to poor cell permeability.[1] In HEK293 cells, treatment with this compound at concentrations up to 10 μM for 48 hours did not result in a detectable inhibition of the methylation of BAF155, a known cellular substrate of CARM1.[1]

Experimental Protocols

In Vitro CARM1 Inhibition Assay (Radioactive Filter-Binding)

This protocol describes a common method for measuring the in vitro enzymatic activity of CARM1 and its inhibition by compounds like this compound.

Materials:

-

Recombinant human CARM1 enzyme

-

Biotinylated peptide substrate

-

[³H]-S-adenosylmethionine (SAM)

-

Assay Buffer: 20 mM bicine, pH 7.5, 1 mM tris(2-carboxyethyl)phosphine (B1197953) (TCEP), 0.005% bovine skin gelatin, 0.002% Tween-20

-

This compound or other test compounds dissolved in DMSO

-

Unlabeled SAM (for quenching)

-

FlashPlate

Procedure:

-

Pre-incubate CARM1 with varying concentrations of this compound (or DMSO control) for 30 minutes at room temperature.

-

Initiate the reaction by adding a mixture of the biotinylated peptide substrate (final concentration ~250 nM) and [³H]-SAM (final concentration ~30 nM).

-

Allow the reaction to proceed at room temperature.

-

Quench the reaction by adding an excess of unlabeled SAM (final concentration ~300 μM).

-

Measure the amount of [³H]-labeled peptide produced using a FlashPlate on a suitable reader.

-

Calculate IC50 values from the dose-response curves.

Cellular Assay for CARM1 Activity (Western Blot)

This protocol outlines a method to assess the cellular activity of CARM1 inhibitors by measuring the methylation status of a known substrate, BAF155.

Cell Culture and Treatment:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 μg/mL).

-

Seed cells in 12-well plates and grow to approximately 30% confluency.

-

Treat cells with this compound at desired concentrations (e.g., up to 10 μM) or DMSO as a vehicle control for 48 hours.

Cell Lysis:

-

After treatment, remove the media and wash the cells with ice-cold PBS.

-

Lyse the cells in 100 μL of total lysis buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl₂, 0.5% Triton X-100, 12.5 U/mL benzonase) supplemented with a complete EDTA-free protease inhibitor cocktail.

-

Incubate for 3 minutes at room temperature.

-

Add SDS to a final concentration of 1%.

Western Blotting:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

-

Primary antibodies: mouse anti-BAF155 (1:500) and rabbit anti-dimethyl BAF155 (R1064, asymmetrically dimethylated) (1:1000).[2]

-

-

Wash the membrane three times with TBST.

-

Incubate with appropriate HRP-conjugated or fluorescent secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an appropriate chemiluminescent or fluorescent imaging system.

CARM1 Signaling Pathways

CARM1 is a key regulator in several critical cellular signaling pathways. The following diagrams illustrate the role of CARM1 in these pathways.

In response to DNA damage, ATM kinase is activated, which in turn activates p53 and BRCA1.[3][4] CARM1 methylates the coactivator p300 and histones, which facilitates the formation of a coactivator complex with BRCA1.[3][4] This complex then promotes the expression of cell cycle inhibitors like p21 and Gadd45, leading to cell cycle arrest and DNA repair.[3][4]

CARM1 acts as a transcriptional coactivator for NF-κB.[5][6][7] Upon stimulation by signals like TNFα, the IKK complex phosphorylates IκB, leading to its degradation and the release of the p65/p50 NF-κB dimer.[8] This dimer then translocates to the nucleus, where it interacts with coactivators, including CARM1 and p300/CBP, to activate the transcription of target genes involved in inflammation and cell survival.[5][6][7]

In the TGF-β signaling pathway, ligand binding to the TGF-β receptor complex leads to the phosphorylation of Smad2 and Smad3.[9][10][11] These then form a complex with Smad4, which translocates to the nucleus to regulate gene expression.[9][10][11] CARM1 can methylate the inhibitory Smad7, which may regulate its function in inhibiting the TGF-β receptor.[12]

The tumor suppressor p53 is activated in response to cellular stress and regulates the transcription of genes involved in cell cycle arrest and apoptosis.[13] CARM1 can act as a coactivator for p53-mediated transcription.[14] Conversely, p53 has been shown to repress the expression of the CARM1 gene, indicating a potential negative feedback loop.[15]

Conclusion

This compound is a valuable chemical probe for studying the biochemical functions of CARM1 due to its high potency and selectivity. However, its utility in cellular studies is limited by poor cell permeability. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers investigating CARM1 and the potential therapeutic applications of more cell-permeable inhibitors.

References

- 1. This compound [cnreagent.com]

- 2. This compound | Histone Methyltransferase | CAS 1821908-48-8 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 3. The roles of CARM1 and coactivator methylation in DNA damage signaling pathway [pfocr.wikipathways.org]

- 4. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arginine methyltransferase CARM1 is a promoter‐specific regulator of NF‐κB‐dependent gene expression | The EMBO Journal [link.springer.com]

- 6. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-kappaB-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bosterbio.com [bosterbio.com]

- 12. researchgate.net [researchgate.net]

- 13. The p53 Pathway - Creative BioMart [creativebiomart.net]

- 14. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. p53 mediated regulation of coactivator associated arginine methyltransferase 1 (CARM1) expression is critical for suppression of adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

SGC2085: A Technical Guide to a Potent and Selective Chemical Probe for CARM1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SGC2085, a potent and selective chemical probe for Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This document details the probe's biochemical and cellular characteristics, provides established experimental protocols for its use, and visualizes its context within relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor of CARM1, also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2] It was identified through a virtual screening campaign and subsequent structure-based optimization.[1][2] As a chemical probe, this compound serves as a critical tool for elucidating the biological functions of CARM1 in health and disease. CARM1 is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins, thereby playing a crucial role in the regulation of transcription, RNA processing, and signal transduction. Dysregulation of CARM1 activity has been implicated in various cancers, making it a compelling therapeutic target.[3]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) | Assay Type |

| CARM1 (PRMT4) | 50 | Biochemical |

Data sourced from multiple references.[1][2][4]

Table 2: Selectivity Profile of this compound against other Protein Arginine Methyltransferases (PRMTs)

| Target | IC50 (µM) | Fold Selectivity over CARM1 |

| PRMT6 | 5.2 | >100-fold |

| PRMT1 | >50 | >1000-fold |

| PRMT3 | >50 | >1000-fold |

| PRMT5 | >100 | >2000-fold |

| PRMT7 | >100 | >2000-fold |

| PRMT8 | >50 | >1000-fold |

This data highlights this compound's high selectivity for CARM1 over other PRMT family members.[1][4]

It is important to note that while potent in biochemical assays, this compound has demonstrated low cell permeability and a lack of significant cellular activity in some cell lines, such as HEK293, at concentrations up to 10 µM.[4] This characteristic should be considered when designing cellular experiments.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound in a research setting.

In Vitro CARM1 Enzymatic Assay (Radiometric)

This protocol is adapted from established methods for measuring CARM1 methyltransferase activity.

Materials:

-

Recombinant human CARM1 enzyme

-

This compound (or other inhibitor) dissolved in DMSO

-

Peptide substrate (e.g., a peptide derived from Poly(A)-Binding Protein 1, PABP1)

-

S-[methyl-³H]-Adenosyl-L-methionine ([³H]-SAM)

-

Assay Buffer: 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 0.1 mg/mL BSA, and 1 mM DTT

-

20% Trichloroacetic acid (TCA)

-

Filter paper

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant CARM1 enzyme, and the peptide substrate.

-

Add this compound at various concentrations (typically a serial dilution) to the reaction mixture. Include a DMSO-only control.

-

Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction for 1 hour at 30°C.

-

Stop the reaction by spotting the reaction mixture onto filter paper and immersing it in 20% TCA.

-

Wash the filter paper multiple times with 20% TCA to remove unincorporated [³H]-SAM.

-

Dry the filter paper and add scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for CARM1 Activity (Western Blot)

This protocol describes how to assess the ability of a CARM1 inhibitor to modulate the methylation of a known cellular substrate, such as BAF155 or MED12. While this compound has limited cellular activity, this protocol is standard for evaluating CARM1 chemical probes.

Materials:

-

Cells expressing CARM1 and the substrate of interest (e.g., HEK293T)

-

This compound (or other inhibitor) dissolved in DMSO

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-asymmetric dimethylarginine (aDMA) antibody specific to the methylated substrate (e.g., anti-dimethyl-BAF155)

-

Anti-total substrate antibody (e.g., anti-BAF155)

-

Anti-CARM1 antibody

-

Anti-loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a dose range of this compound (e.g., 0.1 to 10 µM) or a vehicle control (DMSO) for 24-48 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein lysates to the same concentration and prepare samples for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies against the total substrate and a loading control.

-

Data Analysis: Quantify the band intensities for the methylated substrate, total substrate, and loading control. The ratio of methylated to total substrate, normalized to the loading control, will indicate the level of CARM1 inhibition.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound and CARM1.

Caption: Logical workflow for the discovery and characterization of this compound.

Caption: CARM1's role in TGF-β and DNA Damage Response signaling pathways.

Caption: Experimental workflow for a cellular CARM1 inhibition assay using Western Blot.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a Potent and Selective Coactivator Associated Arginine Methyltransferase 1 (CARM1) Inhibitor by Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

SGC2085: A Technical Guide to its In Vitro Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro inhibitory properties of SGC2085, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). This document details the compound's inhibitory concentration (IC50) values, the experimental methodology for their determination, and the relevant cellular signaling pathways.

Quantitative Inhibitory Activity of this compound

The in vitro potency of this compound has been determined against its primary target, CARM1, as well as other related protein arginine methyltransferases (PRMTs) to establish its selectivity profile. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | IC50 Value | Selectivity |

| CARM1 (PRMT4) | 50 nM | Primary Target |

| PRMT6 | 5.2 µM | >100-fold selective over PRMT6 |

| Other PRMTs (PRMT1, PRMT3, PRMT5, PRMT7, PRMT8) | >50 µM | Highly Selective |

Experimental Protocol: In Vitro Radiometric Assay for IC50 Determination of this compound

The determination of the in vitro IC50 value for this compound against CARM1 is typically performed using a radiometric methyltransferase assay. This method measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a substrate by the enzyme.

Materials and Reagents:

-

Recombinant human CARM1 enzyme

-

This compound compound

-

Histone H3 peptide (or other suitable CARM1 substrate)

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 20 mM KCl, 10 mM MgCl₂, 1 mM β-mercaptoethanol, 100 mM sucrose)

-

This compound Dilution Buffer (Assay Buffer with a constant, low percentage of DMSO)

-

Scintillation fluid

-

Microplates (e.g., 96-well or 384-well)

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these stock solutions in the this compound Dilution Buffer to achieve the final desired concentrations for the assay. A vehicle control containing only DMSO should also be prepared.

-

Reaction Mixture Preparation: Prepare a master mix containing the recombinant CARM1 enzyme and the histone H3 peptide substrate in the assay buffer.

-

Assay Plate Setup: To the wells of the microplate, add the serially diluted this compound or vehicle control.

-

Enzyme-Inhibitor Pre-incubation: Add the CARM1 enzyme/substrate master mix to each well. Gently mix and pre-incubate for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.

-

Initiation of Methyltransferase Reaction: Initiate the reaction by adding ³H-SAM to each well.

-

Reaction Incubation: Incubate the plate for a specific time (e.g., 60 minutes) at the reaction temperature (e.g., 30°C) to allow for the methylation of the substrate.

-

Termination of Reaction: Stop the reaction by adding a suitable stop solution (e.g., trichloroacetic acid) or by spotting the reaction mixture onto phosphocellulose filter paper.

-

Detection of Methylation:

-

Filter Paper Method: If using filter paper, wash the paper extensively to remove unincorporated ³H-SAM. The amount of incorporated radioactivity, which is proportional to the enzyme activity, is then quantified by adding scintillation fluid and measuring the counts per minute (CPM) using a scintillation counter.

-

SDS-PAGE and Autoradiography: Alternatively, the reaction can be stopped with SDS-PAGE loading buffer, and the products can be separated by gel electrophoresis. The gel is then treated with a fluorographic enhancer, dried, and exposed to X-ray film to visualize the radiolabeled substrate.

-

-

Data Analysis:

-

Subtract the background CPM (from a no-enzyme control) from all experimental wells.

-

Normalize the data by setting the CPM from the vehicle control (no inhibitor) as 100% enzyme activity and the CPM from a high concentration of a known potent inhibitor as 0% activity.

-

Plot the percentage of enzyme activity against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

CARM1 Signaling Pathway and the Role of this compound

CARM1 is a transcriptional coactivator that plays a crucial role in various cellular processes by methylating histone and non-histone proteins. Its activity influences gene expression programs that are integral to signaling pathways involved in cell cycle regulation, DNA damage response, and cellular differentiation. This compound, by inhibiting CARM1, can modulate these pathways.

Caption: CARM1 signaling and inhibition by this compound.

The diagram above illustrates a simplified representation of CARM1's role in cellular signaling. Upstream signals such as DNA damage, TGF-β, and hormone signals can lead to the recruitment of CARM1 to chromatin. CARM1 then methylates histone H3 and other protein substrates, which in turn regulates the transcription of target genes involved in processes like cell cycle control and DNA repair. This compound exerts its effect by directly inhibiting the methyltransferase activity of CARM1, thereby blocking these downstream events.

Experimental Workflow for IC50 Determination

The logical flow of an in vitro experiment to determine the IC50 value of this compound is depicted in the workflow diagram below.

Caption: Workflow for in vitro IC50 determination.

The Role of SGC2085's Target, CARM1, in Myeloid Leukemia Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The protein arginine methyltransferase CARM1 (Coactivator Associated Arginine Methyltransferase 1), also known as PRMT4, has been identified as a critical factor for the initiation and maintenance of AML. High expression of CARM1 is correlated with a poorer prognosis in AML patients. SGC2085 is a potent and selective inhibitor of CARM1 with an IC50 of 50 nM. While direct studies on the effects of this compound on myeloid leukemia cells are not extensively documented in publicly available literature, the profound impact of CARM1 inhibition on AML cell proliferation, cell cycle, and survival has been demonstrated through genetic knockdown and the use of other selective inhibitors. This technical guide summarizes the key findings regarding the role of CARM1 in myeloid leukemia and the therapeutic potential of its inhibition, providing a strong rationale for the investigation of this compound as a potential therapeutic agent for AML.

The Role of CARM1 in Myeloid Leukemia

CARM1 is an enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins, thereby regulating gene expression and other cellular processes. In the context of AML, CARM1 has been shown to be essential for leukemogenesis while being largely dispensable for normal hematopoiesis, suggesting a therapeutic window for its inhibition.[1][2][3]

Key findings on the role of CARM1 in AML include:

-

Overexpression in AML: CARM1 is significantly overexpressed in AML patient samples, and high levels of CARM1 expression are associated with worse survival outcomes.[1]

-

Essential for Leukemogenesis: Genetic knockout of CARM1 abrogates the initiation and maintenance of AML in mouse models.[1][3]

-

Regulation of Cell Proliferation and Survival: CARM1 knockdown or inhibition impairs cell cycle progression, promotes myeloid differentiation, and induces apoptosis in AML cells.[1][4]

Quantitative Data on CARM1 Inhibition in Myeloid Leukemia Cells

The following tables summarize quantitative data from studies on the effects of CARM1 knockdown in various AML cell lines. This data serves as a strong proxy for the expected effects of a potent CARM1 inhibitor like this compound.

Table 1: Effect of CARM1 Knockdown on Cell Cycle Distribution in AML Cell Lines

| Cell Line | Condition | % G0/G1 Phase | % S Phase | % G2/M Phase | Source |

| SKNO-1 | Scrambled shRNA | 55.3 ± 2.1 | 35.8 ± 1.5 | 8.9 ± 0.6 | [1] |

| CARM1 shRNA | 70.1 ± 2.5 | 20.4 ± 1.8 | 9.5 ± 0.9 | [1] | |

| MOLM-13 | Scrambled shRNA | 48.2 ± 1.9 | 40.1 ± 2.2 | 11.7 ± 1.1 | [1] |

| CARM1 shRNA | 65.4 ± 2.8 | 25.3 ± 2.0 | 9.3 ± 1.3 | [1] | |

| MV4-11 | Scrambled shRNA | 51.6 ± 2.3 | 38.7 ± 1.7 | 9.7 ± 0.8 | [1] |

| CARM1 shRNA | 68.9 ± 3.1 | 22.1 ± 2.4 | 9.0 ± 1.0 | [1] |

Data presented as mean ± standard deviation.

Table 2: Effect of CARM1 Knockdown on Apoptosis in AML Cell Lines

| Cell Line | Condition | % Apoptotic Cells (Annexin V+) | Source |

| SKNO-1 | Scrambled shRNA | 8.2 ± 1.1 | [1] |

| CARM1 shRNA | 25.6 ± 2.3 | [1] | |

| MOLM-13 | Scrambled shRNA | 9.5 ± 1.3 | [1] |

| CARM1 shRNA | 30.1 ± 2.9 | [1] | |

| MV4-11 | Scrambled shRNA | 10.1 ± 1.5 | [1] |

| CARM1 shRNA | 35.4 ± 3.2 | [1] |

Data presented as mean ± standard deviation of Annexin V positive cells.

Signaling Pathways and Experimental Workflows

CARM1-Mediated Signaling in Myeloid Leukemia Proliferation

CARM1 influences myeloid leukemia cell proliferation through multiple interconnected signaling pathways. A key mechanism involves its interaction with and methylation of BRD4, a member of the bromodomain and extraterminal (BET) family of proteins. This modification enhances BRD4's localization to chromatin, promoting the transcription of oncogenes such as MYC and E2F targets, which are critical for cell cycle progression.[5][6] Inhibition of CARM1 disrupts this process, leading to a G0/G1 cell cycle arrest and a reduction in cell proliferation.[1][6]

References

- 1. CARM1 is essential for myeloid leukemogenesis but dispensable for normal hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ChIP-seq Analysis of Human Chronic Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ChIP-seq Analysis of Human Chronic Myeloid Leukemia Cells | Springer Nature Experiments [experiments.springernature.com]

- 4. CARM1 Is Essential for Myeloid Leukemogenesis but Dispensable for Normal Hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Paper: Arginine Methylation of BRD4 By CARM1 Regulates Its Function in AML [ash.confex.com]

- 6. ashpublications.org [ashpublications.org]

SGC2085: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SGC2085, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This document details its chemical properties, biochemical activity, relevant signaling pathways, and experimental protocols for its use in research settings.

Core Properties of this compound

This compound is a small molecule inhibitor of CARM1, an enzyme that plays a crucial role in transcriptional regulation and has been implicated in various diseases, including cancer.[1][2] The compound exists in both a free base and a hydrochloride salt form, each with distinct properties.

| Property | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 1821908-48-8 | 1821908-49-9 |

| Molecular Formula | C₁₉H₂₄N₂O₂ | C₁₉H₂₄N₂O₂ • HCl |

| Molecular Weight | 312.41 g/mol | 348.9 g/mol |

| Primary Target | CARM1 (PRMT4) | CARM1 (PRMT4) |

| IC₅₀ (CARM1) | 50 nM | 50 nM |

| Secondary Target | PRMT6 | PRMT6 |

| IC₅₀ (PRMT6) | 5.2 µM | 5.2 µM |

| Solubility | DMSO: 62 mg/mL (198.45 mM) | Not explicitly stated |

| Ethanol: 62 mg/mL |

Table 1: Physicochemical and Biochemical Properties of this compound and its Hydrochloride Salt.[2][3]

Biochemical Activity and Selectivity

This compound is a potent inhibitor of CARM1 with a reported IC₅₀ of 50 nM.[1][2][3][4] It exhibits over 100-fold selectivity for CARM1 over other Protein Arginine Methyltransferases (PRMTs), with the notable exception of PRMT6, against which it has an IC₅₀ of 5.2 µM.[3][4] A study has shown that this compound is selective against a panel of 21 human protein methyltransferases when tested at concentrations of 1 µM, 10 µM, and 50 µM.[4] Due to its high selectivity, this compound is a valuable tool for dissecting the biological functions of CARM1.

| Target Family | Specific Targets Investigated (where specified) | Activity/Selectivity Notes |

| Protein Arginine | PRMT1, PRMT3, PRMT5, PRMT7, PRMT8 | >100-fold selectivity over these PRMTs. |

| Methyltransferases | PRMT6 | Inhibited with an IC₅₀ of 5.2 µM. |

| Other | Panel of 21 human protein methyltransferases | Fully selective at concentrations up to 50 µM.[4] |

| Non-epigenetic Targets | Broad panels (e.g., GPCRs, ion channels) | While not explicitly detailed for this compound, similar tool compounds are often profiled broadly to ensure target specificity. |

Table 2: Selectivity Profile of this compound.

Signaling Pathways Involving CARM1

CARM1 is a key player in several signaling pathways critical for cell growth, differentiation, and survival. This compound, by inhibiting CARM1, can modulate these pathways.

Estrogen Receptor Signaling

In estrogen receptor-positive (ER+) breast cancer, CARM1 acts as a coactivator for the estrogen receptor, promoting the transcription of estrogen-responsive genes that drive cell proliferation. This compound can inhibit this process.

Wnt/β-catenin Signaling

CARM1 has been identified as a positive modulator of Wnt/β-catenin signaling.[2] In colorectal cancer, CARM1 can interact with β-catenin to enhance the transcription of Wnt target genes, promoting cancer cell growth. Inhibition of CARM1 with this compound is expected to suppress this pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro CARM1 Enzymatic Assay (LC-MS/MS-based)

This protocol describes a direct and sensitive method to measure CARM1 activity and its inhibition by this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

Materials:

-

Recombinant human CARM1 enzyme

-

This compound

-

PABP1 (456-466) peptide substrate

-

S-adenosyl-L-methionine (AdoMet)

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT

-

Quenching Solution: 0.1% formic acid in water

-

Deuterated internal standard for LC-MS/MS

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 20 µL of CARM1 enzyme (final concentration 286 nM) to each well.

-

Add 10 µL of this compound at various concentrations (or DMSO for control) to the wells and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of a mixture of PABP1 peptide substrate and AdoMet (final concentrations of 12 µM and 10 µM, respectively).

-

Incubate the reaction mixture for 2 hours at room temperature.

-

Quench the reaction by adding 30 µL of the reaction mixture to 10 µL of the quenching solution.

-

Add 40 µL of the deuterated internal standard (100 nM).

-

Centrifuge the plate for 5 minutes at 3000 rpm.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the methylated PABP1 peptide.

-

Calculate IC₅₀ values from the dose-response curve.

Cellular Target Engagement Assay (Western Blot)

This protocol is for assessing the ability of this compound to inhibit CARM1 activity within a cellular context by measuring the methylation of a known CARM1 substrate, BAF155.[3][4]

Materials:

-

HEK293 cells (or other suitable cell line)

-

This compound

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lysis Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, 10 mM MgCl₂, 0.5% Triton X-100, 12.5 U/mL benzonase, and complete EDTA-free protease inhibitor cocktail.

-

SDS

-

Primary antibodies: anti-asymmetric dimethyl-BAF155 (R1064), anti-total BAF155

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Seed HEK293 cells in 12-well plates and grow to approximately 30% confluency.

-

Treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for 48 hours.

-

Remove the culture medium and lyse the cells with 100 µL of Lysis Buffer per well.

-

Incubate for 3 minutes at room temperature.

-

Add SDS to a final concentration of 1%.

-

Perform SDS-PAGE to separate the protein lysates.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against methylated and total BAF155.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the effect of this compound on BAF155 methylation.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a CARM1 inhibitor like this compound.

References

- 1. Discovery of a Potent and Selective Coactivator Associated Arginine Methyltransferase 1 (CARM1) Inhibitor by Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound HCl - Immunomart [immunomart.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SGC2085 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction